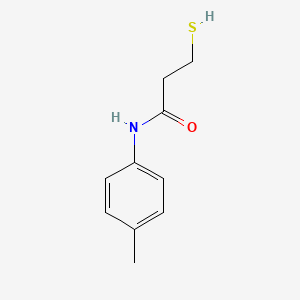

n-(4-Methylphenyl)-3-sulfanylpropanamide

Description

N-(4-Methylphenyl)-3-sulfanylpropanamide (CAS 78580-32-2) is a propanamide derivative featuring a 4-methylphenyl group attached to the amide nitrogen and a sulfanyl (-SH) moiety at the third carbon of the propanamide chain . The compound’s core scaffold—propanamide with aromatic and sulfur-containing substituents—is shared with several pharmacologically active molecules, suggesting possible relevance in drug discovery or material science.

Properties

IUPAC Name |

N-(4-methylphenyl)-3-sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8-2-4-9(5-3-8)11-10(12)6-7-13/h2-5,13H,6-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSJBUDXTRNXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294047 | |

| Record name | n-(4-methylphenyl)-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78580-32-2 | |

| Record name | NSC93803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methylphenyl)-3-sulfanylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercapto-para-propionotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methylphenyl)-3-sulfanylpropanamide typically involves the reaction of 4-methylphenylamine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(4-Methylphenyl)-3-sulfanylpropanamide can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to form alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The amide group can participate in substitution reactions, where the hydrogen atom on the nitrogen is replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4, and other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: N-substituted amides.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C_10H_13NOS

- Molecular Weight : 195.28 g/mol

- CAS Number : 78580-32-2

The compound features a thioether group, which is pivotal in its biological interactions. The presence of the methylphenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Medicinal Chemistry

n-(4-Methylphenyl)-3-sulfanylpropanamide has been studied for its role as an inhibitor of various enzymes. Notably, it has shown promising results as a non-competitive inhibitor of alkaline phosphatase, with an inhibition constant (K_i) of 0.42 μM, indicating strong binding affinity to the enzyme . This property positions it as a potential scaffold for developing new therapeutic agents targeting alkaline phosphate-associated diseases.

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 1.878 ± 0.07 | Most potent among tested derivatives |

| Unsubstituted phenyl derivative | 3.977 ± 0.356 | Moderate activity |

| 4-Hydroxy derivative | 5.987 ± 0.417 | Lower activity compared to methyl derivative |

| 4-Amino derivative | 8.731 ± 0.664 | Least potent among tested compounds |

Enzyme Inhibition

The compound's ability to inhibit enzymes makes it a candidate for further research in drug development. Studies have indicated that modifications to the para position of the aryl group can significantly affect inhibitory potency, suggesting that structural optimization could enhance its efficacy against specific targets .

Case Study: Alkaline Phosphatase Inhibition

A study demonstrated that derivatives of this compound were effective in inhibiting alkaline phosphatase, which is implicated in various pathological conditions including liver disease and bone disorders. The most effective compound exhibited an IC50 value significantly lower than other analogues, highlighting the importance of substituent positioning on biological activity .

Potential Therapeutic Uses

Beyond enzyme inhibition, this compound has potential applications in treating neurodegenerative diseases due to its dual inhibitory action on phosphodiesterases (PDEs) and histone deacetylases (HDACs). Such compounds are being explored for their ability to improve cognitive functions and memory retention by modulating signaling pathways involved in synaptic plasticity .

Table 2: Potential Therapeutic Targets for this compound

| Target | Mechanism of Action | Potential Application |

|---|---|---|

| Alkaline Phosphatase | Non-competitive inhibition | Treatment of liver and bone disorders |

| PDEs | Inhibition leading to increased cAMP levels | Cognitive enhancement in neurodegenerative diseases |

| HDACs | Modulation of gene expression | Potential treatment for Alzheimer's disease |

Mechanism of Action

The mechanism of action of n-(4-Methylphenyl)-3-sulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets, blocking substrate access and modulating biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Diversity : The 4-methylphenyl group is a common motif, but modifications like sulfonyl (-SO₂), sulfamoyl (-NHSO₂), or halogens (e.g., -Cl) significantly alter physicochemical properties. For instance, sulfonyl groups enhance polarity and hydrogen-bonding capacity, as seen in compound 1 (yield: 81.9%) .

Physicochemical and Structural Comparisons

- Molecular Geometry : The dihedral angle between aromatic rings in imidazole-4-imines (~56°) contrasts with propanamide derivatives, where flexibility of the aliphatic chain may reduce planarity.

- Hydrogen-Bonding Capacity : Sulfonyl and sulfamoyl groups (e.g., in and ) facilitate stronger hydrogen bonds than sulfanyl, impacting solubility and membrane permeability.

Biological Activity

Overview

n-(4-Methylphenyl)-3-sulfanylpropanamide is an organic compound characterized by a sulfanyl group (-SH) attached to a propanamide backbone, with a 4-methylphenyl group on the nitrogen atom. This compound has garnered attention in various fields due to its biological activity and potential therapeutic applications.

- Molecular Formula : C11H15NOS

- Molecular Weight : 211.31 g/mol

- CAS Number : 78580-32-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylamine with 3-chloropropanoyl chloride in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane at low temperatures to optimize yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activity. In laboratory settings, it has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

In vitro studies have demonstrated that this compound can inhibit the growth of these pathogens, suggesting its potential as a candidate for developing new antimicrobial agents .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism allows the compound to modulate various biological pathways, making it a promising candidate for therapeutic applications .

Case Studies

- Antimicrobial Screening : A study conducted by researchers involved screening a library of compounds for their antimicrobial properties. This compound was among the top candidates showing significant inhibition against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Another investigation focused on the compound's role as an enzyme inhibitor. Molecular docking studies revealed that this compound effectively binds to the active site of target enzymes, inhibiting their activity and thus providing insights into its potential therapeutic uses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.